Sulfuric acid, aluminum magnesium salt

Description

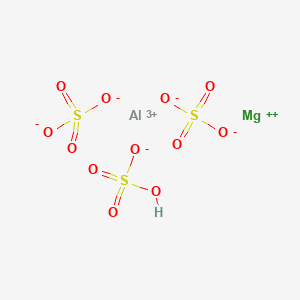

"Sulfuric acid, aluminum magnesium salt" refers to a compound containing aluminum (Al³⁺), magnesium (Mg²⁺), and sulfate (SO₄²⁻) ions. Double salts, such as alums (e.g., KAl(SO₄)₂·12H₂O), are common in sulfate chemistry, where two sulfates crystallize together in fixed ratios . Aluminum magnesium sulfate could hypothetically follow similar structural principles, though specific data on its synthesis or crystallography is absent in the provided evidence.

Key Properties (Inferred):

- Molecular Formula: Potentially Al₂Mg(SO₄)₄·nH₂O (hypothetical).

- Solubility: Likely water-soluble, similar to aluminum sulfate (Al₂(SO₄)₃) and magnesium sulfate (MgSO₄) .

- Applications: Possible use in water treatment, catalysis, or as a precursor in leaching processes (e.g., rare earth element recovery) .

Properties

CAS No. |

60778-99-6 |

|---|---|

Molecular Formula |

AlHMgO12S3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

aluminum;magnesium;hydrogen sulfate;disulfate |

InChI |

InChI=1S/Al.Mg.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q+3;+2;;;/p-5 |

InChI Key |

AIGSVKJZPPZGKK-UHFFFAOYSA-I |

Canonical SMILES |

OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Neutralization of Magnesium and Aluminum Oxides/Hydroxides with Sulfuric Acid

This method involves reacting magnesium oxide (MgO) and aluminum hydroxide or aluminate solutions with sulfuric acid under controlled conditions.

Magnesium oxide is reacted vigorously with dilute sulfuric acid in a mass ratio of approximately 1:1 (MgO to water) to form magnesium sulfate solution. The reaction is exothermic and produces foam, which subsides as the reaction completes. The mixture is then filtered to remove insoluble impurities.

Aluminum hydroxide or aluminate solutions are prepared separately, often by dissolving aluminum compounds in sulfuric acid or by using alkali aluminate solutions. These are then mixed with magnesium sulfate solutions under controlled temperature (below 50°C) and pH conditions to precipitate the aluminum magnesium salt.

The pH is carefully adjusted during the process to control the basicity and sulfate content of the salt. For example, pH values are maintained between 5 and 8.5 during various stages to ensure optimal precipitation and purity.

Co-precipitation and Gel Formation

A patented process describes mixing water-soluble sulfates (including sulfuric acid derivatives), aluminum-containing solutions, and sodium or potassium aluminate solutions at temperatures below 40°C to form a gel. This gel is then aged at 50°C to dissolve and stabilize the basic aluminum salt solution, which includes aluminum magnesium sulfate species.

This method enhances the coagulating effect and stability of the salt solution, which is critical for applications requiring precise chemical behavior.

Concentration, Crystallization, and Drying

After the initial reaction and impurity removal, the solution is concentrated by heating to temperatures between 160°C and 180°C until a specific density (e.g., 18 to 22 Baumé) is reached. This step promotes crystallization of the salt.

The crystals are then dried at moderate temperatures (e.g., 45°C for 3.5 hours) to obtain a high-purity, stable solid product.

Use of Neutralizing Accelerators

In some processes, neutralizing agents such as magnesium oxide or hydroxide are used in combination with neutralizing accelerators like benzoic acid, citric acid, or phosphoric acid to speed up the formation of magnesium salts of sulfuric esters or sulfonic acids. This approach reduces reaction time significantly and improves efficiency.

The reaction of high-purity magnesium oxide with sulfuric acid under controlled conditions yields magnesium sulfate solutions with minimal impurities, which is critical for producing aluminum magnesium salts with consistent quality.

The co-precipitation method involving aluminate solutions and sulfate ions produces stable basic aluminum salt solutions with enhanced coagulating properties, beneficial in water treatment and pharmaceutical formulations.

The use of neutralizing accelerators in magnesium salt formation significantly reduces reaction times from tens of minutes to under 10 minutes, improving industrial throughput and energy efficiency.

The preparation of magaldrate (a specific aluminum magnesium hydroxide sulfate) involves mixing alkaline aluminate solutions with magnesium salt solutions at controlled pH and temperature, followed by washing and drying to yield a product with defined MgO and Al2O3 content and sulfate levels.

The preparation of sulfuric acid, aluminum magnesium salt involves:

- Reacting magnesium oxide and aluminum hydroxide/aluminate compounds with sulfuric acid under controlled pH and temperature.

- Employing co-precipitation and gel aging techniques to stabilize the salt solution.

- Concentrating and crystallizing the product at elevated temperatures.

- Utilizing neutralizing accelerators to enhance reaction kinetics.

- Careful purification and drying to achieve high purity and stability.

These methods are supported by diverse research and patent literature, demonstrating their effectiveness for producing high-quality sulfuric acid, aluminum magnesium salts for industrial and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, aluminum magnesium salt undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The compound can participate in redox reactions where aluminum and magnesium can be oxidized, and sulfuric acid can be reduced.

Substitution Reactions: The sulfate ions in the compound can be substituted by other anions in exchange reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Acids: Such as hydrochloric acid and nitric acid.

Bases: Such as sodium hydroxide and potassium hydroxide.

Reducing Agents: Such as hydrogen gas and carbon.

Major Products Formed

The major products formed from reactions involving this compound include:

Aluminum Sulfate: (\text{Al}_2(\text{SO}_4)_3)

Magnesium Sulfate: (\text{MgSO}_4)

Hydrogen Gas: (\text{H}_2)

Scientific Research Applications

Sulfuric acid, aluminum magnesium salt has numerous scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound is used in biological research to study the effects of sulfate ions on cellular processes.

Medicine: It is used in the formulation of certain medications and as a component in medical treatments.

Industry: The compound is used in the production of fertilizers, water treatment chemicals, and as a flocculant in wastewater treatment.

Mechanism of Action

The mechanism of action of sulfuric acid, aluminum magnesium salt involves the interaction of sulfate ions with various molecular targets. The sulfate ions can bind to metal ions, proteins, and other molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and chemical reactions.

Comparison with Similar Compounds

Aluminum Sulfate (Al₂(SO₄)₃)

- Molecular Weight: 342.15 g/mol (anhydrous) .

- Solubility: Highly soluble in water (31.2 g/100 mL at 0°C) .

- Applications: Water purification (coagulant). Catalyst in organic synthesis (e.g., Alumina Sulfuric Acid (ASA) for benzimidazole synthesis) . Acidic electrolyte in aluminum anodizing .

Key Reaction:

$$2\text{Al} + 3\text{H}2\text{SO}4 \rightarrow \text{Al}2(\text{SO}4)3 + 3\text{H}2$$

Magnesium Sulfate (MgSO₄)

Aluminum Potassium Sulfate (KAl(SO₄)₂·12H₂O)

Comparative Data Table

Q & A

Basic: What is the recommended method for calculating the molecular weight of aluminum magnesium sulfate salts?

To determine the molecular weight of aluminum magnesium sulfate salts (e.g., MgAl(SO₄)₃), use the periodic table to sum the atomic masses of constituent elements. For example:

- Aluminum (Al) : 27 g/mol

- Magnesium (Mg) : 24 g/mol

- Sulfur (S) : 32 g/mol (×3 for three sulfate groups)

- Oxygen (O) : 16 g/mol (×12 for three sulfate groups).

Total: .

This approach applies to stoichiometric variations of the compound .

Basic: How are aluminum magnesium sulfate salts synthesized in laboratory settings?

A common method involves reacting aluminum hydroxide (Al(OH)₃) and magnesium oxide (MgO) with sulfuric acid (H₂SO₄) under controlled conditions. Key steps:

Dissolve Al(OH)₃ and MgO in dilute H₂SO₄ at 60–80°C.

Filter to remove unreacted solids.

Concentrate the solution via evaporation to crystallize the double salt.

The reaction is pH-sensitive; excess acid may hydrolyze intermediates, requiring neutralization with ammonia .

Advanced: How do magnesium sulfate hydrates influence the rheological properties of phosphoric acid solutions during concentration?

Magnesium sulfate hydrates (e.g., MgSO₄·7H₂O) cause thickening in concentrated phosphoric acid (>37% P₂O₅) due to supersaturation and crystallization upon cooling. This traps water molecules, increasing viscosity. Mitigation strategies include:

- Adding ammonium nitrate (NH₄NO₃) to enhance solubility of MgSO₄.

- Monitoring impurity ratios (e.g., Fe, Al) that exacerbate gelation .

Advanced: What experimental approaches mitigate insoluble magnesium phosphate formation during acid processing?

Insoluble Mg₃(PO₄)₂ forms when magnesium reacts with phosphate ions in acidic media. To prevent this:

Use stoichiometric excess of H₂SO₄ to maintain low pH (<2), inhibiting phosphate precipitation.

Introduce chelating agents (e.g., citrate ions) to sequester Mg²⁺.

Optimize reaction temperature (50–70°C) to balance reaction kinetics and solubility .

Basic: What analytical techniques are recommended for quantifying aluminum and magnesium in sulfate salts?

- Gravimetric Assay : Precipitate Al³⁺ as Al(OH)₃ using NH₃, ignite to Al₂O₃, and weigh.

- Complexometric Titration : Use EDTA to chelate Mg²⁺ at pH 10 (Eriochrome Black T indicator).

- ICP-OES : For high-throughput analysis, validate with certified reference materials .

Advanced: How do aluminum and magnesium sulfates affect the corrosion resistance of anodized aluminum alloys?

In sulfuric acid anodizing (Type II):

- Aluminum sulfate forms a porous oxide layer, enhancing adhesion for sealing agents.

- Magnesium impurities (e.g., in AA5xxx alloys) create micro-galvanic cells, accelerating pitting.

- Mitigation : Add fluoride ions (e.g., NaF) to the anodizing bath, which dissolves Mg-rich intermetallics and reduces surface defects .

Advanced: How does pH variation impact the stability of aluminum magnesium sulfate solutions?

- Low pH (<3) : Al³⁺ and Mg²⁺ remain soluble but risk hydrolysis to Al(OH)₃ and Mg(OH)₂ at higher temperatures.

- Neutral pH (6–8) : Rapid precipitation of Al/Mg hydroxides. Stabilize with sulfate ligands (e.g., Na₂SO₄) to form soluble complexes.

- High pH (>10) : Complete precipitation; redissolve using chelators like EDTA .

Advanced: What role do aluminum magnesium sulfates play in soil chemistry studies?

In acid soils, Al³⁺ and Mg²⁺ sulfates influence nutrient availability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.